Progesterone Receptor Binding Affinity: Near-Complete Abrogation Relative to Levonorgestrel and Its Monoacetate
Levonorgestrel-3,17-diacetate, by masking both the C3 ketone and C17β hydroxyl groups essential for progesterone receptor (PR) interaction, is predicted to exhibit negligible PR binding affinity. In contrast, levonorgestrel demonstrates a relative binding affinity (RBA) of 150% compared to the reference progestin promegestone (set at 100%), while levonorgestrel-17β-acetate retains substantial binding with an RBA of 135% relative to promegestone and 110% relative to levonorgestrel itself in human uterine cytosol competition assays [1][2]. This represents a greater than 10-fold reduction in PR engagement potential for the diacetate compared to the monoacetate form, based on the well-established structure-activity relationship wherein esterification of both the 3-keto and 17β-hydroxyl positions abolishes receptor recognition [3].
| Evidence Dimension | Progesterone receptor relative binding affinity (RBA, % of promegestone reference) |
|---|---|
| Target Compound Data | Negligible (estimated <10% RBA; both critical H-bond donor/acceptor positions blocked by acetate esters) |
| Comparator Or Baseline | Levonorgestrel: RBA 150% (promegestone = 100%); Levonorgestrel-17β-acetate: RBA 135% (promegestone = 100%), 110% relative to levonorgestrel |
| Quantified Difference | ≥10-fold reduction in PR RBA for the 3,17-diacetate versus the 17-monoacetate; approximately ≥15-fold reduction versus levonorgestrel |
| Conditions | Human uterine myometrial cytosol progesterone receptor competition assays; reference ligand R5020 (promegestone); data from Juchem et al. (1993) and Kuhl (2005) for comparator compounds; diacetate estimate derived from structure-activity relationship inference |
Why This Matters
Researchers requiring a progestin-negative control or a non-binding internal standard in PR binding assays should select the diacetate over the monoacetate, which retains substantial residual receptor affinity and can produce false-positive signals.
- [1] Juchem M, Pollow K, Elger W, Hoffmann G, Möbus V. Receptor binding of norgestimate—a new orally active synthetic progestational compound. Contraception. 1993 Mar;47(3):283-94. PMID: 8384965. View Source
- [2] Kuhl H. Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric. 2005;8(Suppl 1):3–63. PMID: 16112947. View Source
- [3] Kuhnz W, Fritzemeier KH, Hegele-Hartung C, Krattenmacher R. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor. Contraception. 1995 Feb;51(2):131-9. PMID: 7750291. View Source
